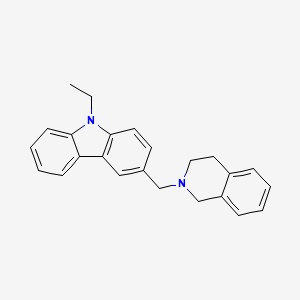
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of study, including pharmacology, neuroscience, and cancer research.
作用機序
The mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its potential use as an antipsychotic drug. It has also been shown to have antioxidant properties, which may contribute to its potential use in treating neurodegenerative diseases and as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In pharmacology, it has been shown to reduce the activity of dopaminergic neurons in the brain, which may contribute to its potential use as an antipsychotic drug. In neuroscience, it has been shown to protect neurons from oxidative stress, which may contribute to its potential use in treating neurodegenerative diseases. In cancer research, it has been shown to induce apoptosis in cancer cells, which may contribute to its potential use as an anticancer agent.
実験室実験の利点と制限
The advantages of using 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole in lab experiments include its potential use in various fields of study, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and purification.
将来の方向性
There are several future directions for the study of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole. In pharmacology, further studies are needed to determine its potential use as an antipsychotic drug and its effects on other neurotransmitter systems. In neuroscience, further studies are needed to determine its potential use in treating other neurodegenerative diseases and its effects on other cellular pathways. In cancer research, further studies are needed to determine its potential use in combination with other anticancer agents and its effects on other cancer types. Additionally, further studies are needed to optimize the synthesis and purification methods for this compound to make it more accessible for scientific research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential for various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to optimize its use in scientific research.
合成法
The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole involves the reaction of 9-ethylcarbazole with formaldehyde and tetrahydroisoquinoline in the presence of a catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
3-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-9-ethyl-9H-carbazole has shown potential for various scientific research applications. In pharmacology, this compound has been studied for its potential use as an antipsychotic drug. In neuroscience, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, it has been studied for its potential use as an anticancer agent.
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-9-ethylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2/c1-2-26-23-10-6-5-9-21(23)22-15-18(11-12-24(22)26)16-25-14-13-19-7-3-4-8-20(19)17-25/h3-12,15H,2,13-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJXIXVNIPPGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC4=CC=CC=C4C3)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-isopropylbenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6016140.png)
![N-(2-chlorobenzyl)-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6016146.png)
![2-({[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B6016148.png)
![1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6016168.png)
![2-[4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6016174.png)
![N-[4-(aminosulfonyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B6016176.png)
![4-phenyl-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B6016180.png)

![4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6016195.png)
![4-[2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B6016199.png)
![2-(1-cyclopentyl-4-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6016226.png)
![3-[(3-ethoxy-4-hydroxy-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6016232.png)
![5-{1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6016241.png)